molecular formula C10H5ClF3N3 B1621200 4-Chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine CAS No. 204394-70-7

4-Chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine

Cat. No. B1621200
CAS RN: 204394-70-7
M. Wt: 259.61 g/mol
InChI Key: BXRCPVMQUNIGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine, otherwise known as CPTP, is a small molecule that has been studied for its potential use in a variety of scientific research applications. CPTP is a synthetic compound that was first synthesized in the early 2000s and has since been studied for its potential as an inhibitor of protein-protein interactions. CPTP is an attractive molecule due to its small size, low cost, and ease of synthesis.

Scientific Research Applications

Pyrimidine Analogues and Inhibitors

Pyrimidine analogues, such as 4-Chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine, play a significant role in inhibiting reverse transcriptase activity, demonstrating potent in vitro activity against viruses like HIV. In clinical trials, these compounds have shown promise in treating conditions related to virus infections, with the potential for minimal effective dosing being investigated further (Browne et al., 1993).

Antineoplastic Effects

Research into pyrimidine analogues has also uncovered their significant antineoplastic effects in experimental tumors, offering insights into treatment strategies for acute and chronic leukemia. The ability of these compounds to induce rapid decline in circulating leukemic cells highlights their potential as therapeutic agents in oncology (Fallon et al., 1962).

Environmental and Neurotoxicity Studies

Studies on environmental exposure to organophosphorus and pyrethroid pesticides have utilized pyrimidine derivatives to assess exposure levels in populations, particularly focusing on their neurotoxic effects. These investigations provide valuable data for public health policies regarding the regulation and use of such chemicals (Babina et al., 2012).

Vasodilator Research

In the realm of hypertension research, pyrimidine derivatives have been explored for their vasodilator properties in combination with beta-adrenergic blockade, showing effectiveness in lowering blood pressure without significant side effects. This suggests potential applications in developing treatments for hypertension (Gilmore et al., 1970).

properties

IUPAC Name

4-chloro-2-pyridin-4-yl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N3/c11-8-5-7(10(12,13)14)16-9(17-8)6-1-3-15-4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRCPVMQUNIGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363344
Record name 4-chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine

CAS RN

204394-70-7
Record name 4-chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine
Reactant of Route 6
4-Chloro-2-(4-pyridinyl)-6-(trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.